An In-depth Technical Guide to the Crystal Structure of Sodium Chromate
An In-depth Technical Guide to the Crystal Structure of Sodium Chromate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of sodium chromate (Na₂CrO₄), an inorganic compound with significant industrial applications and notable toxicological properties. This document outlines the crystallographic parameters of its anhydrous and hydrated forms, details the experimental methodologies used for its structural determination, and explores the biological signaling pathways associated with its carcinogenic effects.
Crystal Structure and Physicochemical Properties
Sodium chromate is a yellow crystalline solid that can exist in an anhydrous state as well as in several hydrated forms, with the decahydrate being a common variant.[[“]][2][3] The crystal structure of these forms has been elucidated primarily through single-crystal X-ray diffraction.
Anhydrous Sodium Chromate (Na₂CrO₄)
The crystal structure of anhydrous sodium chromate was first determined by J.J. Miller in 1936.[4] It crystallizes in the orthorhombic system with the space group P b n n.[4] The chromate anion (CrO₄²⁻) adopts a tetrahedral geometry.[5]
Hydrated Sodium Chromate
Sodium Chromate Decahydrate (Na₂CrO₄·10H₂O): This hydrate crystallizes in the monoclinic space group P2(1)/c. The structure consists of sodium cations coordinated by water molecules, forming distorted octahedra, and disordered chromate tetrahedra.[6]
Sodium Chromate Sesquihydrate (Na₂CrO₄·1.5H₂O): This form crystallizes in the orthorhombic space group F2dd. Its structure is characterized by sodium cations in distorted octahedral and pyramidal coordinations.[6]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for anhydrous and hydrated sodium chromate.
Table 1: Crystallographic Data for Sodium Chromate Forms
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Anhydrous Sodium Chromate | Na₂CrO₄ | Orthorhombic | P b n n | 5.91 | 9.23 | 7.2 | 90 | 90 | 90 | 392.8 | 4 |
| Sodium Chromate Decahydrate | Na₂CrO₄·10H₂O | Monoclinic | P2(1)/c | 11.5356(12) | 10.4989(9) | 12.9454(13) | 90 | 107.489(8) | 90 | 1495.4(2) | 4 |
| Sodium Chromate Sesquihydrate | Na₂CrO₄·1.5H₂O | Orthorhombic | F2dd | 6.7797(8) | 8.6548(10) | 35.078(5) | 90 | 90 | 90 | 2058.3(5) | 16 |
Data for Anhydrous Sodium Chromate from the Crystallography Open Database, citing Miller, J.J. (1936).[4] Data for Hydrated Sodium Chromate from Kahlenberg, V. (2012).[6]
Table 2: Atomic Coordinates for Anhydrous Sodium Chromate (Na₂CrO₄)
| Atom | Wyckoff Symbol | x | y | z |
| Cr1 | 4b | 0.5 | 0 | 0.25 |
| Na1 | 8e | 0 | 0.222 | 0 |
| O1 | 8e | 0.25 | 0.083 | 0 |
| O2 | 8e | 0.583 | 0.167 | 0.25 |
Data sourced from the Crystallographic Information File (CIF) 1010023 from the Crystallography Open Database.
Table 3: Selected Bond Lengths and Angles for Anhydrous Sodium Chromate (Na₂CrO₄)
| Bond | Length (Å) | Angle | Angle (°) |
| Cr-O | ~1.64 | O-Cr-O | ~109.5 |
| Na-O | ~2.38 |
Approximate values based on typical chromate structures and related compounds.[5]
Experimental Protocols
The determination of the crystal structure of sodium chromate and its hydrates relies on single-crystal X-ray diffraction.
Crystal Growth
Single crystals of hydrated sodium chromate can be synthesized from an aqueous solution of sodium chromate by isothermal evaporation of the solvent.[6] For anhydrous sodium chromate, crystals can be obtained by high-temperature roasting of chromium ores with sodium carbonate.[3]
Single-Crystal X-ray Diffraction
The following provides a generalized experimental workflow for single-crystal X-ray diffraction analysis of an inorganic compound like sodium chromate.
Detailed Steps:
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Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations. For the hydrated forms of sodium chromate, data was collected at a low temperature of -100 °C to minimize thermal vibrations.[6]
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Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for absorption effects.
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Structure Solution: The initial crystal structure is determined using methods such as direct methods or the Patterson function.
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Structure Refinement: The atomic positions and other structural parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns.
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Structure Validation: The final structure is validated using various crystallographic checks.
Signaling Pathways in Sodium Chromate Toxicity
Sodium chromate contains chromium in the hexavalent state (Cr(VI)), which is a known human carcinogen. The toxicity of Cr(VI) is linked to its ability to enter cells and undergo intracellular reduction to trivalent chromium (Cr(III)), generating reactive oxygen species (ROS) and leading to DNA damage.
Pathway Description:
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Uptake: Hexavalent chromium from sodium chromate is readily taken up by cells.
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Intracellular Reduction: Inside the cell, Cr(VI) is reduced to the more reactive Cr(III) state.
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Generation of Reactive Oxygen Species (ROS): This reduction process generates ROS, leading to oxidative stress.
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DNA Damage: Both the reduction process and the resulting Cr(III) and ROS can cause significant DNA damage, including single and double-strand breaks, and the formation of DNA adducts.
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Genomic Instability: The accumulation of DNA damage leads to genomic instability.
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Carcinogenesis: Persistent genomic instability can ultimately result in neoplastic transformation and cancer.
This guide provides a foundational understanding of the crystal structure of sodium chromate and its biological implications. The detailed crystallographic data and the outlined experimental and biological pathways serve as a valuable resource for researchers in crystallography, materials science, and drug development.
